Trans-4-aminocyclohexanecarbonitrile
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Overview
Description
Trans-4-aminocyclohexanecarbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a cyclic amine with a carbonitrile functional group attached to the cyclohexane ring. This compound is known for its intricate molecular structure and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-aminocyclohexanecarbonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Trans-4-aminocyclohexanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Ambient catalyst-free oxidation reactions of aromatic amines by water radical cations.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts.
Substitution: Substitution reactions often employ nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Trans-4-aminocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trans-4-aminocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating certain biochemical pathways and interacting with target proteins . These interactions can lead to various biological responses, making it a compound of interest in drug development and other scientific fields.
Comparison with Similar Compounds
Trans-4-aminocyclohexanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
4-aminocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGMTNOYOPHQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634393 |
Source
|
Record name | 4-Aminocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23083-48-9 |
Source
|
Record name | 4-Aminocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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